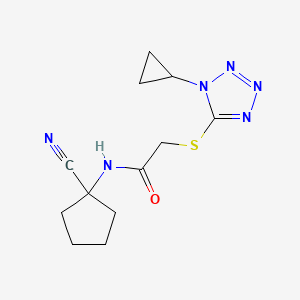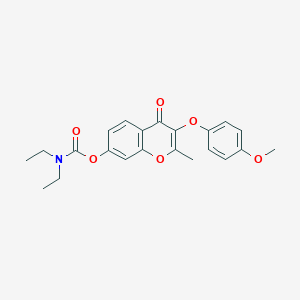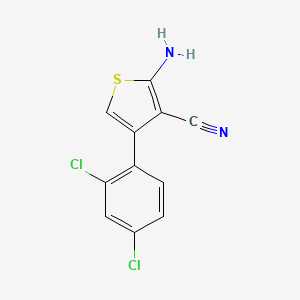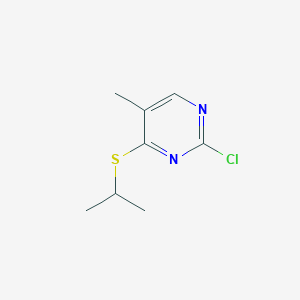
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide, commonly known as CCT137690, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been thoroughly investigated.
作用機序
CCT137690 inhibits the activity of CHK1 by binding to its ATP-binding site. CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Upon DNA damage, CHK1 is activated and phosphorylates several downstream targets, leading to cell cycle arrest and DNA repair. By inhibiting CHK1 activity, CCT137690 prevents the activation of these downstream targets, leading to increased cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CCT137690 have been extensively studied in preclinical models. In cancer cells, CCT137690 has been shown to induce DNA damage, leading to increased cell death. Furthermore, CCT137690 has been shown to have a synergistic effect when used in combination with other cancer therapies, such as PARP inhibitors. In addition, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of CCT137690 is its specificity for CHK1, which reduces the risk of off-target effects. Furthermore, CCT137690 has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of CCT137690 is its poor solubility, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of CCT137690. One potential application is in the treatment of tumors with DNA repair deficiencies, such as BRCA1/2-mutated tumors. CCT137690 has been shown to sensitize these tumors to DNA-damaging agents, making it a promising candidate for combination therapy. Furthermore, the development of more soluble analogs of CCT137690 could lead to improved in vivo efficacy. Finally, the use of CCT137690 in combination with other cancer therapies, such as immune checkpoint inhibitors, could lead to improved outcomes in cancer patients.
合成法
CCT137690 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The synthesis begins with the reaction of 1-cyanocyclopentene with methylamine to yield 1-cyanocyclopentylamine. This intermediate is then reacted with 1-cyclopropyltetrazole-5-thiol to form the desired compound, CCT137690. The final product is obtained after purification by column chromatography.
科学的研究の応用
CCT137690 has been studied extensively for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases, including CHK1, which plays a crucial role in DNA damage response and cell cycle regulation. Preclinical studies have demonstrated that CCT137690 can sensitize cancer cells to DNA-damaging agents, such as radiation and chemotherapy, leading to increased cell death. Furthermore, CCT137690 has been shown to have synergistic effects when used in combination with other cancer therapies, such as PARP inhibitors.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(1-cyclopropyltetrazol-5-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N6OS/c13-8-12(5-1-2-6-12)14-10(19)7-20-11-15-16-17-18(11)9-3-4-9/h9H,1-7H2,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJHQMIZBTLOFQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CSC2=NN=NN2C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(3-methoxypropyl)-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2823470.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-1-((4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2823471.png)

![2-[(4-ethenylbenzyl)sulfanyl]-3-(2-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2823474.png)
![7-Chloro-5-methyl-3-(p-tolyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2823476.png)

![N-[cyano(cyclopropyl)methyl]-2-(4-methylpiperazin-1-yl)pyridine-4-carboxamide](/img/structure/B2823484.png)


![4-((3-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)-1-methyl-1H-imidazole](/img/structure/B2823488.png)
![8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2823489.png)